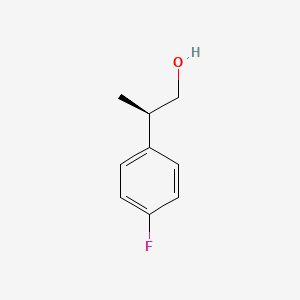

(R)-2-(4-Fluorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGEPKOWMTQQI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Fluorinated Alcohols in Advanced Chemical Transformations

Chiral alcohols, which are organic compounds containing a hydroxyl group attached to a stereocenter, are of paramount importance in organic synthesis. wisdomlib.orgfiveable.me They serve as crucial intermediates in the preparation of a wide array of complex chiral molecules. The introduction of a fluorine atom into these chiral alcohol frameworks further enhances their utility. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This has led to the widespread use of fluorinated compounds in medicinal chemistry and materials science.

Fluorinated alcohols, in particular, have garnered attention for their ability to act as unique solvents and reagents in chemical reactions. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to be remarkably effective in promoting challenging C–H activation reactions, often leading to enhanced reactivity, site-selectivity, and stereoselectivity. rsc.org The derivatization of chiral alcohols with fluorinated acyl groups can also improve their volatility, which is advantageous for chromatographic analysis and separation. nih.gov

The Unique Stereochemical Attributes and Synthetic Utility of R 2 4 Fluorophenyl Propan 1 Ol

(R)-2-(4-Fluorophenyl)propan-1-ol possesses a specific three-dimensional arrangement of its atoms that is crucial to its function in stereoselective synthesis. The "R" designation in its name refers to the configuration at the chiral carbon atom (the carbon bonded to the hydroxyl group, the 4-fluorophenyl group, the methyl group, and a hydrogen atom), as determined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry makes it a valuable chiral building block.

The synthetic utility of this compound is broad. It can serve as a precursor to other chiral molecules through transformations of its hydroxyl group. For example, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether, ester, or amine, all while retaining the crucial stereochemical information at the chiral center. The presence of the 4-fluorophenyl group also offers a site for further functionalization through aromatic substitution reactions.

Below is a table summarizing some of the key chemical properties of a related compound, 2-(4-Fluorophenyl)-2-propanol. While not the exact molecule of focus, this data provides insight into the general physical characteristics of fluorinated phenylpropanol derivatives.

| Property | Value |

| Molecular Formula | C9H11FO |

| Molecular Weight | 154.184 g/mol |

| Boiling Point | 212.7 °C at 760 mmHg |

| Melting Point | 37.8 °C |

| Density | 1.09 g/cm³ |

| Refractive Index | 1.499 |

| Note: Data for 2-(4-Fluorophenyl)-2-propanol lookchem.com |

Overview of Current Research Trajectories Pertaining to R 2 4 Fluorophenyl Propan 1 Ol

Asymmetric Catalytic Reduction Strategies

The reduction of a prochiral ketone or aldehyde is a direct and common approach to producing chiral alcohols. Asymmetric catalytic reduction strategies have been extensively developed to achieve high enantioselectivity for the synthesis of (R)-2-(4-fluorophenyl)propan-1-ol.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysts, particularly those based on ruthenium, rhodium, and palladium, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. kanto.co.jpnih.gov These methods offer high enantioselectivity and yield under relatively mild conditions. Chiral ligands coordinated to the metal center are key to inducing stereoselectivity. kanto.co.jp

In the context of synthesizing (R)-2-(4-fluorophenyl)propan-1-ol, the precursor ketone, 2-(4-fluorophenyl)propanal (B68073) or 1-(4-fluorophenyl)propan-2-one, can be subjected to asymmetric hydrogenation. For instance, chiral ruthenium complexes containing diamine ligands have demonstrated exceptional performance in the asymmetric transfer hydrogenation of various ketones. kanto.co.jp The use of hydrogen donors like 2-propanol or formic acid makes these reactions operationally simple and versatile. kanto.co.jp While reactions in 2-propanol can be reversible, those employing formic acid are irreversible, often leading to higher yields even at high substrate concentrations. kanto.co.jp

A notable development is the use of palladium(II) trifluoroacetate-BINAP complexes for the asymmetric hydrogenation of fluorinated iminoesters, which are precursors to chiral fluoro amino acids. dicp.ac.cn The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to dramatically improve both the chemical yield and the enantiomeric excess (ee) of the product. dicp.ac.cn

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(OCOCF3)2-(R)-BINAP | Ethyl 2-imino-3-(4-fluorophenyl)propanoate | Ethyl (R)-2-amino-3-(4-fluorophenyl)propanoate | Up to 91% | dicp.ac.cn |

Biocatalytic Approaches for the Enantioselective Formation of (R)-2-(4-Fluorophenyl)propan-1-ol

Biocatalysis, utilizing enzymes or whole microorganisms, has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. mdpi.comnih.gov Enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly well-suited for the enantioselective reduction of ketones to produce chiral alcohols. These biocatalytic reductions often exhibit exceptional enantioselectivity and operate under mild, environmentally benign conditions. mdpi.comchemrxiv.org

Ene reductases have also been utilized for the asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates, showcasing the potential of biocatalysis in handling fluorinated substrates. chemrxiv.org

Organocatalytic Enantioselective Routes to (R)-2-(4-Fluorophenyl)propan-1-ol

Organocatalysis, the use of small organic molecules as catalysts, has become a third major pillar of asymmetric catalysis alongside transition metal catalysis and biocatalysis. These metal-free catalysts offer advantages in terms of lower toxicity, stability, and often milder reaction conditions.

While specific examples for the direct synthesis of (R)-2-(4-fluorophenyl)propan-1-ol via organocatalysis are not extensively detailed in the provided search results, the principles of organocatalytic reductions of ketones are well-established. Chiral amines, such as those derived from proline, and other small organic molecules can catalyze the enantioselective reduction of ketones. These reactions often involve the in-situ formation of a chiral iminium ion, which is then reduced. The development of organocatalytic methods for the synthesis of this specific chiral alcohol remains an area of active research.

Chemoenzymatic and Hybrid Synthetic Pathways for (R)-2-(4-Fluorophenyl)propan-1-ol

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create more efficient and sustainable synthetic routes. nih.govrug.nl This approach allows for the strategic use of biocatalysts for challenging stereoselective transformations within a multi-step chemical synthesis. nih.gov

A chemoenzymatic approach to (R)-2-(4-fluorophenyl)propan-1-ol could involve a chemical synthesis to produce the prochiral ketone, 1-(4-fluorophenyl)propan-2-one, followed by a highly enantioselective enzymatic reduction to yield the desired (R)-alcohol. mdpi.comnih.gov This strategy leverages the strengths of both methodologies, using robust chemical reactions for non-chiral steps and precise enzymatic catalysis for establishing the stereocenter. Recent advancements have focused on developing scalable flow systems using immobilized enzymes, which can enhance the efficiency and reusability of the biocatalyst. nih.gov

Innovations in Enantiomeric Resolution Techniques for Intermediates Leading to (R)-2-(4-Fluorophenyl)propan-1-ol

Enantiomeric resolution is a classical yet still relevant method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its individual enantiomers. Innovations in this area focus on developing more efficient and scalable resolution techniques.

For intermediates leading to (R)-2-(4-fluorophenyl)propan-1-ol, such as racemic 2-(4-fluorophenyl)propan-1-ol, enzymatic kinetic resolution is a powerful tool. researchgate.net In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. researchgate.netmdpi.com For example, lipase-catalyzed transesterification in a mixture of an organic solvent and an ionic liquid has been shown to be highly effective for the resolution of similar chiral alcohols, achieving high enantiomeric excess for both the acylated product and the remaining alcohol. researchgate.net

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are also widely used for the analytical and preparative separation of enantiomers. nih.govresearchgate.net

One-Pot and Cascade Reactions in the Synthesis of (R)-2-(4-Fluorophenyl)propan-1-ol

One-pot and cascade reactions, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. rsc.orgnih.govresearchgate.net

While a specific one-pot synthesis for (R)-2-(4-fluorophenyl)propan-1-ol is not explicitly described in the provided results, the principles can be applied. For example, a cascade reaction could involve the in-situ generation of the prochiral ketone followed by an immediate asymmetric reduction. This could be achieved through a combination of chemical and enzymatic catalysts in a single pot. The development of such tandem catalytic systems is a frontier in synthetic chemistry. rsc.org The synthesis of related compounds, such as 2-naphthols, has been achieved through one-pot processes involving acid-mediated cleavage of intermediates formed under rhodium catalysis, demonstrating the feasibility of complex transformations in a single pot. rsc.org

Advanced Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the separation and quantification of enantiomers, thereby allowing for the determination of enantiomeric excess (ee). For (R)-2-(4-fluorophenyl)propan-1-ol, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods utilized.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications for (R)-2-(4-Fluorophenyl)propan-1-ol

Chiral HPLC is a cornerstone for determining the enantiomeric excess of (R)-2-(4-fluorophenyl)propan-1-ol. This technique utilizes chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. windows.net The separation is influenced by the choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. The ratio of these solvents is optimized to achieve the best resolution between the enantiomers. Detection is commonly performed using a UV detector. wiley-vch.dewiley-vch.de

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For accurate quantification, it is crucial to have pure enantiomer standards to determine the elution order and response factors. uma.es

| Parameter | Condition 1 wiley-vch.de | Condition 2 wiley-vch.de | Condition 3 wiley-vch.de |

| Column | AD-H | AS-H | CHIRALPAC AD-H |

| Mobile Phase | 2-propanol:Hexane = 10:90 | 2-propanol:Hexane = 10:90 | n-hexane/2-propanol = 90/10 |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |

| Temperature | 25°C | 25°C | Not Specified |

| Detection | 254 nm | 254 nm | Not Specified |

| Retention Time (R-enantiomer) | 45.32 min (major) | 18.33 min (major) | 11.1 min (major) |

| Retention Time (S-enantiomer) | 50.76 min (minor) | 16.58 min (minor) | 12.0 min (minor) |

Chiral Gas Chromatography (GC) offers an alternative for the analysis of volatile chiral compounds. gcms.czhplc.sk For non-volatile compounds or those with poor chromatographic properties, derivatization is often necessary to increase volatility and improve separation. sigmaaldrich.com In the case of alcohols like 2-(4-fluorophenyl)propan-1-ol, derivatization of the hydroxyl group may be employed. Cyclodextrin-based chiral stationary phases are commonly used in chiral GC. hplc.sk The choice of carrier gas, such as hydrogen, can significantly impact separation efficiency. hplc.sk

Supercritical Fluid Chromatography (SFC) in the Enantiomeric Separation of (R)-2-(4-Fluorophenyl)propan-1-ol

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations. nih.gov Organic modifiers, such as methanol, ethanol, or isopropanol, are added to the mobile phase to enhance selectivity. chromatographyonline.com

SFC is compatible with a wide range of chiral stationary phases, including polysaccharide-based and Pirkle-type CSPs. chromatographyonline.commdpi.com The technique has been successfully applied to the enantioseparation of various pharmaceuticals and other chiral compounds. chromatographyonline.comfagg.be For (R)-2-(4-fluorophenyl)propan-1-ol, SFC provides a rapid and efficient method for determining enantiomeric purity, often with improved resolution compared to HPLC. chromatographyonline.com

Spectroscopic Techniques for Absolute Configuration Assignment

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are essential for the unambiguous assignment of the absolute configuration (the R or S designation).

Vibrational Circular Dichroism (VCD) Spectroscopy of (R)-2-(4-Fluorophenyl)propan-1-ol and its Derivatives

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing a spectrum of equal magnitude but opposite sign. nih.gov

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. researchgate.net These calculations are typically performed using density functional theory (DFT). nih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net VCD is particularly useful for molecules that lack a UV chromophore. The technique has been successfully used to determine the absolute configuration of a wide range of chiral molecules, including natural products and pharmaceuticals. nih.govschrodinger.com

Electronic Circular Dichroism (ECD) Spectroscopy for Derivatives of (R)-2-(4-Fluorophenyl)propan-1-ol

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. encyclopedia.pub This technique is applicable to chiral molecules that contain a chromophore, a part of the molecule that absorbs UV light. nih.gov Similar to VCD, the ECD spectrum of one enantiomer is the mirror image of the other. encyclopedia.pub

For molecules like (R)-2-(4-fluorophenyl)propan-1-ol, which may have weak ECD signals, derivatization is often employed to introduce a strong chromophore. encyclopedia.pubnih.gov This enhances the signal and facilitates the application of the exciton (B1674681) chirality method, which relates the sign of the ECD couplet to the absolute configuration of the molecule. nih.gov The absolute configuration is assigned by comparing the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations. unibs.it

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules. ed.ac.uknih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. ed.ac.uk

For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. chem-soc.si The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute structure. A value close to zero confirms the correct assignment. caltech.edu While highly reliable, this method requires the growth of high-quality single crystals, which can sometimes be challenging. nih.gov In some cases, co-crystallization with a known chiral host can be used to facilitate crystal formation and structure determination. nih.gov

Mechanistic Studies and Reactivity Profiles of R 2 4 Fluorophenyl Propan 1 Ol

Elucidation of Reaction Mechanisms Involving the Chiral Alcohol Moiety of (R)-2-(4-Fluorophenyl)propan-1-ol

The chiral secondary alcohol moiety is the primary site of reactivity in (R)-2-(4-fluorophenyl)propan-1-ol. Reactions at this center, particularly nucleophilic substitutions, are of significant interest due to the stereochemical implications. The conversion of the hydroxyl group into a better leaving group, for instance by tosylation or mesylation, facilitates nucleophilic substitution reactions. ub.edu The mechanism of these substitutions, whether S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is dependent on the reaction conditions and the nature of the nucleophile.

An S_N2 reaction would proceed with an inversion of the stereochemical configuration at the chiral center. ub.edu In contrast, an S_N1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. Given that (R)-2-(4-fluorophenyl)propan-1-ol possesses a secondary benzylic alcohol, it can potentially undergo both S_N1 and S_N2 reactions. The stability of the potential secondary benzylic carbocation, enhanced by the adjacent phenyl ring, could favor an S_N1 pathway under certain conditions. However, the use of strong nucleophiles and aprotic solvents typically favors the S_N2 mechanism.

The stereochemical outcome is a critical consideration in the synthesis of chiral molecules. For instance, the conversion of the alcohol to an alkyl halide can proceed with inversion of configuration via an S_N2 pathway. ub.edu

Functional Group Transformations and Derivatizations of (R)-2-(4-Fluorophenyl)propan-1-ol

The hydroxyl group and the fluorophenyl moiety of (R)-2-(4-fluorophenyl)propan-1-ol can undergo a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

The secondary alcohol group of (R)-2-(4-fluorophenyl)propan-1-ol can be oxidized to the corresponding ketone, 4-fluoro-α-methylacetophenone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. organic-synthesis.commit.eduimperial.ac.uk

Conversely, the reduction of the corresponding ketone can regenerate the alcohol. The use of chiral reducing agents can influence the stereochemical outcome of this reaction.

Table 1: Common Oxidation Reactions of Secondary Alcohols

| Oxidizing Agent | Description | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | A milder oxidizing agent, often used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-synthesis.com | 4-fluoro-α-methylacetophenone |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is a mild and efficient method for oxidizing primary and secondary alcohols. organic-synthesis.com | 4-fluoro-α-methylacetophenone |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective method for the oxidation of alcohols to aldehydes and ketones. organic-synthesis.com | 4-fluoro-α-methylacetophenone |

The hydroxyl group of (R)-2-(4-fluorophenyl)propan-1-ol can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification: This can be achieved through several methods, including reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine, or through Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The Mitsunobu reaction also allows for the formation of esters with inversion of configuration. organic-synthesis.commit.edu

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-synthesis.com The Mitsunobu reaction can also be adapted for ether formation. organic-synthesis.com

Table 2: Esterification and Etherification of (R)-2-(4-Fluorophenyl)propan-1-ol

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification (with acid chloride) | R-COCl, Pyridine | Ester |

| Fischer Esterification | R-COOH, H⁺ catalyst | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. R'-X | Ether |

| Mitsunobu Reaction (for esters) | R-COOH, PPh₃, DEAD | Ester (with inversion) |

Reactivity of the Fluorophenyl Moiety and Fluorine Substitution Effects in (R)-2-(4-Fluorophenyl)propan-1-ol

The presence of a fluorine atom on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect. This electronic perturbation affects both the aromatic ring and the distal functional groups.

The introduction of fluorine into a phenyl ring generally increases the oxidation potential of the molecule. nih.govnih.gov This effect is attributed to the electron-withdrawing nature of fluorine, which makes the removal of an electron from the aromatic system more difficult.

The fluorine atom also influences the acidity of the hydroxyl proton. The electron-withdrawing effect of the fluorophenyl group can lead to a slight increase in the acidity of the alcohol compared to its non-fluorinated analog.

In terms of the aromatic ring's reactivity, the fluorine atom deactivates the ring towards electrophilic aromatic substitution due to its inductive electron withdrawal. However, it is an ortho-, para-directing group because of the lone pairs on the fluorine atom that can be donated through resonance.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the molecule's conformation and its interactions with other molecules or biological targets. researchgate.net The introduction of fluorine can also enhance properties like lipophilicity, which can be a significant factor in the context of medicinal chemistry. tcichemicals.com

Computational and Theoretical Investigations of R 2 4 Fluorophenyl Propan 1 Ol

Quantum Chemical Calculations of Molecular Conformations and Energy Landscapes of (R)-2-(4-Fluorophenyl)propan-1-ol

Quantum chemical calculations are fundamental to exploring the potential energy surface of a molecule, allowing for the identification of stable conformations and the energetic barriers between them. For (R)-2-(4-Fluorophenyl)propan-1-ol, the primary degrees of conformational freedom are the rotation around the C1-C2 bond of the propanol (B110389) backbone and the C2-C(Aryl) bond connecting the propanol chain to the fluorophenyl ring.

A systematic conformational search would be performed by rotating these key dihedral angles. For each resulting geometry, an energy minimization calculation, typically using methods like Hartree-Fock or more commonly Density Functional Theory (DFT), is carried out to locate the nearest local energy minimum. The result is a potential energy landscape that maps the relative stability of all possible conformers.

The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as potential weak hydrogen bonds between the hydroxyl group and the fluorine atom or the pi-system of the aromatic ring. Quantum chemical methods can predict the relative energies of these conformers, their geometric parameters (bond lengths, angles), and the energy barriers for interconversion. This information is crucial for understanding the molecule's behavior in different environments and for interpreting experimental spectroscopic data.

Table 1: Illustrative Relative Energies of Hypothetical Low-Energy Conformers of (R)-2-(4-Fluorophenyl)propan-1-ol (Note: This table is a hypothetical representation of results from a typical quantum chemical calculation.)

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-C(Aryl)-C(Aryl)) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 60° | 90° | 0.00 | 45.2 |

| Conf-2 | -60° | 88° | 0.25 | 29.8 |

| Conf-3 | 180° | 92° | 0.85 | 10.5 |

| Conf-4 | 62° | -85° | 1.20 | 5.7 |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of (R)-2-(4-Fluorophenyl)propan-1-ol

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size of (R)-2-(4-Fluorophenyl)propan-1-ol. DFT calculations can elucidate the electronic structure and provide insights into the molecule's reactivity.

Key properties derived from DFT studies include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (R)-2-(4-Fluorophenyl)propan-1-ol, the MEP would likely show a negative potential around the oxygen and fluorine atoms and a positive potential around the hydroxyl hydrogen, indicating sites prone to electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as chemical potential, hardness, and softness can be quantified to predict how the molecule will interact with other chemical species.

Table 2: Hypothetical Electronic Properties of (R)-2-(4-Fluorophenyl)propan-1-ol Calculated via DFT (Note: This table is a hypothetical representation of results from a typical DFT calculation at the B3LYP/6-31G(d) level.)

| Property | Value |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 Debye |

| Chemical Hardness (η) | 3.65 eV |

| Electronic Chemical Potential (μ) | -3.15 eV |

Molecular Dynamics Simulations of (R)-2-(4-Fluorophenyl)propan-1-ol and its Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation or with a simplified solvent model, molecular dynamics (MD) simulations study the time-dependent behavior of a molecule within a realistic environment. MD simulations are a powerful tool for investigating the interactions of small molecules with biological targets or in solution.

In a typical MD setup for (R)-2-(4-Fluorophenyl)propan-1-ol, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The forces between all atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved iteratively to simulate the movement of each atom over time.

In Silico Prediction of Spectroscopic Properties of (R)-2-(4-Fluorophenyl)propan-1-ol (e.g., VCD, ECD)

Computational methods are indispensable for the prediction and interpretation of chiroptical spectroscopic data, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These techniques are highly sensitive to the three-dimensional structure of chiral molecules, including their absolute configuration.

The process begins with the conformational analysis described in section 5.1. Once the stable conformers and their relative populations are determined, the VCD and ECD spectra for each conformer are calculated using quantum chemical methods, typically DFT. The final, predicted spectrum is obtained by taking a Boltzmann-weighted average of the individual conformer spectra.

This predicted spectrum can then be compared with an experimentally measured spectrum. A good match between the predicted spectrum for the (R)-enantiomer and the experimental data provides strong evidence for the assignment of the absolute configuration. This combined experimental and computational approach is a state-of-the-art method for stereochemical determination.

Applications of R 2 4 Fluorophenyl Propan 1 Ol As a Chiral Building Block and Precursor

Utilization of (R)-2-(4-Fluorophenyl)propan-1-ol in the Asymmetric Synthesis of Complex Organic Scaffolds

The enantiomerically pure nature of (R)-2-(4-Fluorophenyl)propan-1-ol makes it a crucial starting material for the synthesis of complex organic molecules where stereochemistry is critical. The fluorine substituent can enhance properties like metabolic stability and binding affinity in the final products.

One of the key strategies in asymmetric synthesis is the construction of chiral backbones. (R)-2-(4-Fluorophenyl)propan-1-ol provides a readily available chiral fragment that can be incorporated into larger, more complex structures. For instance, it can be used in the synthesis of pinane-based 2-amino-1,3-diols, which are important structural motifs in various biologically active compounds. The synthesis often involves a stereoselective aminohydroxylation process to introduce the amino and hydroxyl groups with specific stereochemistry.

Furthermore, this chiral alcohol is instrumental in the synthesis of conformationally constrained amino acids, such as bicyclic proline analogues. These modified amino acids are valuable tools in the design of peptidomimetics and for studying peptide structures. The synthesis of these complex scaffolds can be achieved in a multi-step sequence starting from materials like 2-cycloalken-1-ones.

The versatility of (R)-2-(4-Fluorophenyl)propan-1-ol extends to its use in multicomponent reactions for the synthesis of heterocyclic compounds like epoxides and aziridines. These reactions often proceed with high stereoselectivity, preserving the chiral integrity of the starting material.

Development of Chiral Ligands and Catalysts Derived from (R)-2-(4-Fluorophenyl)propan-1-ol

The development of chiral ligands and catalysts is paramount for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. (R)-2-(4-Fluorophenyl)propan-1-ol can be transformed into a variety of chiral ligands that can then be complexed with metals to form effective asymmetric catalysts.

For example, chiral phosphoramidite (B1245037) ligands can be synthesized from axially chiral biphenyldiols, which can be derived from precursors related to (R)-2-(4-Fluorophenyl)propan-1-ol. These ligands have proven to be effective in various asymmetric transformations.

Another important class of ligands is the pyridine–aminophosphine ligands, which can be synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. These P,N ligands have shown excellent performance in iridium-catalyzed asymmetric hydrogenation reactions.

The design of these ligands often focuses on creating a well-defined chiral environment around the metal center, which allows for high levels of stereocontrol in the catalyzed reaction. The fluorine atom in the (R)-2-(4-Fluorophenyl)propan-1-ol-derived backbone can influence the electronic properties of the ligand and, consequently, the reactivity and selectivity of the catalyst.

Role of (R)-2-(4-Fluorophenyl)propan-1-ol in the Preparation of Advanced Materials (excluding biological/pharmaceutical end-products in a clinical sense)

While the primary applications of (R)-2-(4-Fluorophenyl)propan-1-ol are in the synthesis of chiral molecules for biological and pharmaceutical research, its derivatives also have potential in the field of advanced materials. The introduction of chirality and fluorine atoms into materials can impart unique properties.

For example, fluorinated organic compounds are used in the development of OLED (Organic Light-Emitting Diode) materials. The fluorine atoms can influence the electronic properties and stability of the materials. While direct applications of (R)-2-(4-Fluorophenyl)propan-1-ol in this area are not extensively documented, its role as a precursor to fluorinated building blocks is relevant.

Furthermore, chiral molecules can self-assemble into ordered structures, which is a key principle in the development of functional materials. The stereochemistry of (R)-2-(4-Fluorophenyl)propan-1-ol can be exploited to create chiral liquid crystals or other ordered materials with specific optical or electronic properties.

The development of catalysts for industrial processes is another area where this compound can play a role. For instance, supported solid-base catalysts are used in the conversion of biomass-derived propanediols to valuable chemicals like propylene (B89431) oxide. nih.gov While not a direct application, the principles of catalyst design involving chiral modifiers could potentially utilize derivatives of (R)-2-(4-Fluorophenyl)propan-1-ol.

Stereoselective Transformations Leveraging (R)-2-(4-Fluorophenyl)propan-1-ol as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. (R)-2-(4-Fluorophenyl)propan-1-ol and its derivatives can function as effective chiral auxiliaries.

One notable application is in dynamic kinetic resolution (DKR). In DKR, a racemic mixture of a chiral compound is converted into a single enantiomer of a product. This is often achieved by combining a chemical racemization catalyst with a stereoselective enzyme-catalyzed reaction. For example, the DKR of racemic alcohols can be achieved using a lipase (B570770) in combination with a metal catalyst. mdpi.com The chiral auxiliary derived from (R)-2-(4-Fluorophenyl)propan-1-ol can be used to direct the stereochemical outcome of such resolutions.

The use of chiral auxiliaries is a powerful tool for controlling stereochemistry in a wide range of chemical reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The fluorine atom in the auxiliary can provide an additional handle for controlling the reaction through electronic effects or specific interactions.

The stereoselective synthesis of complex molecules like pinane-based 2-amino-1,3-diols often relies on the use of chiral auxiliaries to establish the correct relative and absolute stereochemistry of multiple chiral centers. nih.gov

Emerging Research Frontiers and Future Perspectives on R 2 4 Fluorophenyl Propan 1 Ol

Sustainable and Green Chemistry Innovations in the Synthesis and Application of (R)-2-(4-Fluorophenyl)propan-1-ol

The synthesis of enantiomerically pure compounds like (R)-2-(4-Fluorophenyl)propan-1-ol is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. A major focus in this area is the use of biocatalysis and chemoenzymatic strategies, which offer mild, selective, and environmentally benign alternatives to traditional chemical methods. nih.govbohrium.com

Biocatalytic approaches, utilizing isolated enzymes or whole-cell systems, are particularly promising. mdpi.com Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly effective for the asymmetric reduction of the corresponding ketone precursor, 2-(4-fluorophenyl)propan-1-one, to furnish the desired (R)-alcohol with high enantiomeric excess (ee). Research has focused on screening for novel enzymes from various microorganisms and improving existing ones through protein engineering. nih.gov For example, a ketoreductase from Scheffersomyces stipitis has been identified for its excellent efficiency in producing chiral alcohols. nih.gov The advantages of such systems include high selectivity under mild conditions (ambient temperature and pressure) and the use of water as a solvent, significantly reducing the environmental footprint. nih.gov

Chemoenzymatic processes, which combine biological and chemical transformations, provide a powerful toolkit for sustainable synthesis. bohrium.comacs.org For instance, a lipase-catalyzed kinetic resolution could be employed, where an enzyme selectively acylates one enantiomer of a racemic mixture of 2-(4-fluorophenyl)propan-1-ol, allowing for the separation of the desired (R)-enantiomer. The use of lipases in non-conventional media, such as ionic liquids, has been explored to enhance enzyme stability and recyclability, further contributing to the "greenness" of the process. researchgate.net These enzymatic methods not only improve sustainability but also offer high yields and exceptional stereoselectivity, which are critical for the production of pharmaceutical intermediates. nih.gov

Table 1: Comparison of Biocatalytic Systems for Chiral Alcohol Synthesis This table presents representative data for biocatalytic systems used in the synthesis of chiral alcohols similar to (R)-2-(4-Fluorophenyl)propan-1-ol, illustrating typical performance metrics.

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ketoreductase (from Scheffersomyces stipitis) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | 99.9% | nih.gov |

| D-Lactate Dehydrogenase (D-LDH) / Formate Dehydrogenase (FDH) | 3-(4-fluorophenyl)-2-oxopropanoic acid | (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid | 68-72% | >99.9% | nih.gov |

| Lipase (B570770) (from Pseudomonas aeruginosa) | (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol | (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol | ~50% (Kinetic Resolution) | 99% (for remaining substrate) | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Research on (R)-2-(4-Fluorophenyl)propan-1-ol

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating discovery and optimization processes. bohrium.comhilarispublisher.com For a molecule like (R)-2-(4-Fluorophenyl)propan-1-ol, these computational approaches offer multifaceted benefits. A primary application lies in enzyme engineering and biocatalyst development. nih.govnih.gov ML algorithms can analyze vast protein sequence databases to identify promising ketoreductase candidates for its synthesis or predict mutations that would enhance an enzyme's activity, stability, or stereoselectivity towards the 2-(4-fluorophenyl)propan-1-one substrate. mdpi.comacs.org This data-driven approach significantly reduces the time and experimental effort required in traditional directed evolution experiments. nih.gov

Exploration of Novel Reactivity and Unconventional Derivatization Pathways for (R)-2-(4-Fluorophenyl)propan-1-ol

Beyond its synthesis, research is actively exploring new ways to use (R)-2-(4-Fluorophenyl)propan-1-ol as a reactive building block. Unconventional derivatization pathways are being investigated to access novel molecules with unique properties. One major frontier is transition-metal-catalyzed C–H functionalization. rsc.org This strategy allows for the direct conversion of C–H bonds on the fluorophenyl ring into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net The fluorine atom itself can act as a directing group, influencing the regioselectivity of these reactions. nih.gov Such methods could transform (R)-2-(4-Fluorophenyl)propan-1-ol into a wide array of more complex chiral derivatives.

Another area of innovation is the use of flow chemistry. nih.govacs.org Performing derivatization reactions of (R)-2-(4-Fluorophenyl)propan-1-ol in continuous flow reactors offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability compared to traditional batch processes. sioc-journal.cn This technology is particularly well-suited for multistep syntheses where intermediates are generated and used in situ. Additionally, the unique properties of fluorinated alcohols themselves are being leveraged. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote unique chemical transformations, including challenging C-H activation reactions, due to their strong hydrogen-bonding ability and low nucleophilicity. rsc.orgresearchgate.net This raises the intriguing possibility of using (R)-2-(4-Fluorophenyl)propan-1-ol not just as a substrate but as a chiral medium or promoter to influence other chemical reactions.

Potential Roles in Niche Academic and Industrial Chemical Processes Beyond Traditional Applications

While (R)-2-(4-Fluorophenyl)propan-1-ol is a known intermediate for pharmaceuticals, its unique combination of chirality and fluorination opens doors to niche applications in materials science and specialized chemical synthesis. The field of chiral materials, which leverages molecular handedness to create materials with specific optical or electronic properties, is a promising area. chiralpedia.com This compound could serve as a chiral dopant in liquid crystal displays, potentially inducing helical structures that modulate light in novel ways. It could also be used as a monomer for the synthesis of chiral polymers, which have applications in enantioselective separations and asymmetric catalysis.

The presence of the fluorine atom imparts specific properties, such as increased thermal stability and altered lipophilicity, which are desirable in advanced materials. nih.gov For instance, polymers derived from this alcohol could exhibit unique surface properties or be used in specialized membranes. In the realm of synthetic chemistry, (R)-2-(4-Fluorophenyl)propan-1-ol has the potential to be employed as a chiral auxiliary. wikipedia.org In this strategy, the alcohol is temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. Its structural rigidity and defined stereocenter make it a candidate for developing new, efficient auxiliaries for asymmetric synthesis. researchgate.net

Q & A

Q. What are the standard synthetic routes for (R)-2-(4-Fluorophenyl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

The primary synthesis involves reducing the corresponding ketone, (R)-2-(4-Fluorophenyl)propan-1-one , using agents like NaBH4 or LiAlH4. LiAlH4 in anhydrous ether typically yields higher enantiomeric purity (>95% ee) due to its stronger reducing power and stereoselectivity . Enantiomeric purity is confirmed via chiral HPLC or polarimetry. For scale-up, solvent choice (e.g., THF vs. ethanol) and temperature control (0–25°C) are critical to minimize racemization .

Q. How is (R)-2-(4-Fluorophenyl)propan-1-ol characterized structurally, and what spectroscopic techniques are most reliable?

Key characterization methods include:

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm the fluorophenyl group and propanol chain. The hydroxyl proton appears as a broad singlet (~1.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C9H11FO, [M+H]<sup>+</sup> = 155.08) .

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Q. What are the primary chemical reactivity pathways of (R)-2-(4-Fluorophenyl)propan-1-ol?

The compound undergoes:

- Oxidation : Using KMnO4/H2SO4 converts the alcohol to (R)-2-(4-Fluorophenyl)propanoic acid (yield: 70–85%) .

- Nucleophilic Substitution : The fluorine atom on the phenyl ring can be replaced under harsh conditions (e.g., NaNH2/NH3, 100°C) to yield chloro- or methoxy-substituted analogs .

Advanced Research Questions

Q. How does the enantiomeric form [(R) vs. (S)] impact biological activity, particularly in enzyme inhibition?

The (R)-enantiomer shows 3–5× higher affinity for retinal pigment epithelium (RPE65) compared to the (S)-form, as demonstrated in fluorescence polarization assays . This is attributed to better steric alignment with the enzyme’s hydrophobic pocket. Conversely, the (S)-enantiomer exhibits stronger activity in β-adrenergic receptor modulation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Impurity Profiles : Trace ketone intermediates (from incomplete reduction) can act as competitive inhibitors. Purity must exceed 98% (HPLC) for reliable assays .

- Cell Line Variability : For example, IC50 values in MCF-7 vs. HEK293 cells differ by 40% due to metabolic enzyme expression levels . Mitigation strategies include orthogonal assay validation (e.g., SPR vs. enzymatic assays) .

Q. What computational methods are effective for predicting (R)-2-(4-Fluorophenyl)propan-1-ol’s interactions with therapeutic targets?

- Molecular Docking : AutoDock Vina or Glide can model binding to targets like Plk1 kinase (docking score ≤ −9.5 kcal/mol) .

- QSAR Models : Top-performing QSAR models (R<sup>2</sup> > 0.85) use descriptors like logP, polar surface area, and H-bond donor count to predict anti-proliferative activity .

- MD Simulations : 100-ns simulations in GROMACS reveal stable hydrogen bonding with catalytic lysine residues in kinase domains .

Q. What strategies optimize the stereoselective synthesis of (R)-2-(4-Fluorophenyl)propan-1-ol for industrial-scale applications?

- Catalytic Asymmetric Reduction : Use of (R)-BINAP-Ru catalysts achieves 90–92% ee with TOF > 500 h<sup>−1</sup> .

- Microreactor Technology : Continuous flow systems reduce racemization (residence time < 2 min) and improve yield (95%) compared to batch processes .

Key Notes for Methodological Rigor

- Chiral Purity : Always verify via [α]D (reported range: +15° to +18° for (R)-enantiomer) .

- Biological Assays : Include negative controls (e.g., racemic mixtures) to isolate enantiomer-specific effects .

- Computational Validation : Cross-check docking results with mutagenesis data to confirm binding site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.